Kinetic Advantage: Lower Km of Indoxyl β-D-Glucoside for Plant β-Glucosidase Compared to Other Aromatic β-Glucosides
For a β-glucosidase purified from Polygonum tinctorium, Indoxyl β-D-glucoside (indican) demonstrates a higher affinity than other tested aromatic β-glucosides, as indicated by a low Michaelis-Menten constant (Km). This low Km value is a key differentiator when selecting a substrate for detecting or quantifying this specific class of plant enzymes [1].
| Evidence Dimension | Enzyme affinity (Km) |
|---|---|
| Target Compound Data | 0.34 mM |
| Comparator Or Baseline | Other aromatic β-glucosides (e.g., p-nitrophenyl-β-D-glucoside) with unreported or higher Km values |
| Quantified Difference | Lower Km indicates higher affinity. |
| Conditions | Purified β-glucosidase from Polygonum tinctorium. |
Why This Matters
A lower Km indicates a higher affinity of the enzyme for the substrate, making Indoxyl β-D-glucoside a more sensitive and efficient probe for detecting and studying β-glucosidases that preferentially hydrolyze natural indoxyl glycosides.
- [1] Minami, Y., Nishimura, O., Hara-Nishimura, I., Nishimura, M., & Matsubara, H. (1996). Purification and Characterization of a β-Glucosidase from Polygonum tinctorium, Which Catalyzes Preferentially the Hydrolysis of Indican. Bioscience, Biotechnology, and Biochemistry, 60(1), 147-149. View Source
